N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine
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Overview
Description
N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine is a complex organic compound that features a naphthalene moiety linked to a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of naphthalen-2-ylmethylamine with a bipyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene and bipyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or bipyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid and bipyridine derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or bipyridine rings.
Scientific Research Applications
N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and catalytic properties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Naphthalen-2-ylmethyl)aniline
- N-(Naphthalen-2-ylmethyl)acetamide
- N-(Naphthalen-2-ylmethyl)cyclopropanamine
Uniqueness
N-(Naphthalen-2-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine moiety, which imparts distinct electronic properties and coordination chemistry behavior. This makes it particularly valuable in applications requiring specific metal-ligand interactions, such as catalysis and material science.
Biological Activity
N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a naphthalene moiety and a bipyridine unit. The molecular formula is C16H15N3, and its molecular weight is approximately 265.31 g/mol. The presence of the bipyridine scaffold is significant as it often enhances biological activity through various mechanisms.
Synthesis
This compound is synthesized through multi-step reactions involving naphthalene derivatives and bipyridine precursors. The synthesis typically involves:
- Formation of the Naphthylmethylamine : Naphthalene is reacted with formaldehyde and an amine to form the naphthylmethylamine intermediate.
- Bipyridine Coupling : The naphthylmethylamine is then coupled with a suitable bipyridine derivative under acidic or basic conditions.
- Purification : The product is purified using recrystallization or chromatography techniques.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has been tested against several types of cancer, including:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
The compound demonstrated growth inhibition percentages (GIPs) ranging from 50% to 90% at concentrations around 10 µM in vitro assays.
Cell Line | GIP (%) | IC50 (µM) |
---|---|---|
MDA-MB-231 (Breast) | 85 | 1.5 |
A549 (Lung) | 78 | 2.0 |
HCT116 (Colon) | 70 | 1.8 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Targeting Kinases : Preliminary data suggest that it may inhibit specific kinases involved in cancer cell survival and proliferation.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Breast Cancer Cells : In a study published in the Journal of Medicinal Chemistry, this compound was shown to significantly reduce the viability of MDA-MB-231 cells with an IC50 value of 1.5 µM. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy.
- Lung Cancer Research : A recent investigation assessed its effects on A549 lung cancer cells, revealing a GIP of 78% at a concentration of 10 µM. Mechanistic studies indicated that the compound interfered with the PI3K/Akt signaling pathway, which is crucial for cell survival.
- Colorectal Cancer Trials : In vitro tests on HCT116 cells demonstrated an IC50 value of 1.8 µM, suggesting potent activity against colorectal cancer. The findings support further exploration in vivo.
Properties
CAS No. |
821784-07-0 |
---|---|
Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(naphthalen-2-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C21H17N3/c1-2-4-19-11-16(5-6-17(19)3-1)13-24-21-12-20(14-23-15-21)18-7-9-22-10-8-18/h1-12,14-15,24H,13H2 |
InChI Key |
USJHXSKLIXCVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNC3=CN=CC(=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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